molecular formula C12H16F2N2 B1370800 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine CAS No. 160358-09-8

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine

Cat. No.: B1370800
CAS No.: 160358-09-8
M. Wt: 226.27 g/mol
InChI Key: BPRKIKNLVZACAX-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3,5-difluorophenylmethyl intermediate: This step involves the reaction of 3,5-difluorobenzyl chloride with a suitable nucleophile to form the 3,5-difluorophenylmethyl intermediate.

    Piperidine ring formation: The intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential as a drug candidate.

    Chemical Biology: It is used in chemical biology research to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3,5-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors, leading to specific biological outcomes.

Comparison with Similar Compounds

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine: Similar structure but with different fluorine substitution pattern, leading to variations in chemical and biological properties.

    1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine:

    1-[(3,5-Dimethylphenyl)methyl]piperidin-4-amine: Methyl substitution instead of fluorine, affecting the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical properties and potential advantages in various applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKIKNLVZACAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623335
Record name 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160358-09-8
Record name 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (5 g, 24.9 mmol), 3,5-difluorobenzyl bromide (2.9 ml, 22.7 mmol) and diisoproylethylamine (5.9 ml, 34.03 mmol) in dichloromethane (50 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (32 ml) was added and the reaction mixture was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane, and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo to yield D5 (4.5 g, 90%) as a solid. C12H16F2N2 requires 226. Found 227 (MH+)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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